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The table below summarizes key efficacy and safety findings from clinical studies on BSV.

BSV Group Comparative Group L
Study Parameter Study Context & Citation
Results (TDFIETVITAF) Results
Histologic 77.8% TDF: 36.4% (P=0.048) 48-week treatment; paired
Response Rate biopsy study [1]
Patients with Ishak Decreased from TDF: Decreased from 48-week treatment [1]
Fibrosis Score 23 77.7% to 55.5% 72.7% to 45.4%
HCC Incidence (in 4.3 per 1000 TAF: 9.2; ETV: 12.5; TDF: Retrospective cohort study;
treatment-naive person-years 12.3 per 1000 person- median 38.6-month follow-
patients) years up [2]
Virologic Response  100% (after TDF: 98.5% 48-week randomized trial in
(HBV DNA <20 switching from virologically suppressed
IU/mL) TDF) patients [3]
Renal Safety (Mean +1.67% TDF: -1.24% 48-week trial; switch from
eGFR change) long-term TDF [3]
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Detailed Experimental Protocols

Understanding the methodology behind this data is crucial for evaluation and replication.

Protocol 1: Liver Histologic Evaluation and cccDNA
Quantification (from [1])

This subset of a phase 3 trial evaluated the direct impact of BSV on liver tissue.

e Patient Population: Treatment-naive adults with CHB.

e Study Design: Randomized, active-controlled (BSV vs. TDF), with paired liver biopsies at baseline
and week 48.

e Key Procedures:

o Liver Biopsy & Histology: Liver tissue samples were obtained percutaneously. Histologic
activity was scored using the modified Histologic Activity Index (HAI), and fibrosis was
staged using the Ishak fibrosis score.

o Histologic Response Definition: A reduction of =2 points in the modified HAI score without
any worsening of fibrosis.

o cccDNA Quantification: Intrahepatic cccDNA was extracted from biopsy samples and
guantified using a validated polymerase chain reaction (PCR)-based method.

The following diagram illustrates the experimental workflow for this histologic evaluation study:
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(@ Experimental workflow for evaluating BSV's histologic impact and cccDNA reduction.

Protocol 2: HCC Risk Assessment Study (from [2])
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This retrospective study compared the long-term risk of HCC development in treatment-naive patients

initiating different antivirals.

¢ Patient Population: 2,889 treatment-naive CHB patients started on BSV, ETV, TAF, or TDF between
2017-2022.
¢ Study Design & Analysis: Retrospective cohort study employing multiple statistical techniques to
minimize bias:
o Stabilized Inverse Probability of Treatment Weighting (IPTW): Balances baseline
characteristics across treatment groups.
o Propensity Score Matching (PSM): Creates matched pairs of patients from different groups
for direct comparison.
e Primary Endpoint: Incidence of Hepatocellular Carcinoma (HCC), identified through medical
records and imaging.
o Statistical Analysis: Cox proportional hazards models were used to calculate hazard ratios (HR)
after IPTW and PSM.

Proposed Mechanism of Action Linking BSV to
Histologic Improvement

BSV is an oral acyclic nucleotide phosphonate that potently suppresses HBV replication by targeting the
viral reverse transcriptase [2]. The observed histologic improvement is likely a downstream effect of

profound and sustained viral suppression through the following interconnected mechanisms:
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(@ Proposed pathway from BSV's antiviral action to histological improvement and reduced HCC risk.

¢ Viral Suppression: BSV's primary action is to potently inhibit HBV replication, leading to a significant
reduction in serum HBV DNA levels [3].

e cccDNA Reduction: The phase 3 trial demonstrated that BSV significantly reduces the level of
intrahepatic covalently closed circular DNA (cccDNA), the stable template for viral replication that
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persists in the nucleus of hepatocytes [1]. Reducing this reservoir is a key step in controlling the
infection.

Resolution of Necroinflammation: By suppressing viral replication and antigens, BSV mitigates the
chronic immune-mediated attack on infected liver cells. This leads to a resolution of
necroinflammation (hepatocyte death and inflammation), which is directly measured by an improved
HAI score [1].

Fibrosis Regression: With the driver of liver injury subdued, the liver's repair mechanisms can
prevail, leading to the observed regression of fibrosis in some patients [1].

HCC Risk Reduction: The cumulative effect of histologic improvement—reduced necroinflammation
and fibrosis—is a lower risk of progressing to cirrhosis and ultimately, hepatocellular carcinoma
(HCC) [2].

Safety Profile and Switching Considerations

BSV shows a differentiated safety profile, particularly regarding renal and bone health, which is a recognized

concern with long-term TDF use [4].

¢ Renal and Bone Safety: Clinical trials consistently show that BSV has a superior bone and renal
safety profile compared to TDF. Patients switching from long-term TDF to BSV showed improved
estimated glomerular filtration rate (eGFR) and significant increases in hip and spine bone
mineral density (BMD) [3].

Carnitine Supplementation: BSV therapy requires concomitant supplementation with L-carnitine
(660 mg), as the drug can cause a reversible reduction in serum carnitine levels. This is a standard
and managed aspect of the treatment regimen [3].

In summary, Besifovir represents a valuable treatment option for CHB, offering not only potent antiviral

efficacy but also direct histologic benefits and a favorable safety profile for long-term management.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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